N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide is a complex organic compound characterized by multiple functional groups and ring structures. This compound features a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a carboxamide group, making it significant in various chemical and biological applications. The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen in its ring structures, which contributes to its unique properties and potential uses in pharmaceuticals and materials science.
The synthesis of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide typically involves several steps that can include:
The molecular structure of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H28N6O2/c1-19(2,3)18-21-20-15-5-6-16(22-25(15)18)24-11-14(12-24)23(4)17(26)13-7-9-27-10-8-13/h5-6,13-14H,7-12H2,1-4H3
This notation provides a standardized way to represent the compound's structure.
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CCOCC4
The Simplified Molecular Input Line Entry System (SMILES) representation offers a linear way to describe the molecular structure.
These structural representations are crucial for understanding the compound's reactivity and interactions with other molecules.
The chemical behavior of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide includes:
These reactions are fundamental in synthetic organic chemistry and help in developing new derivatives for research purposes.
The mechanism of action for N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide is not fully elucidated but is believed to involve:
Data supporting these mechanisms would typically come from pharmacological studies assessing the compound's efficacy and safety.
The physical and chemical properties of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 360.462 g/mol |
Molecular Formula | C19H28N6O2 |
InChI Key | ZWMQYAQGZUNRPX-UHFFFAOYSA-N |
Solubility | Not available |
These properties are crucial for determining the compound's behavior in different environments and its potential applications in research.
N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-y)-N-methyloxane-4-carboxamide has several potential applications:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8